1-Amino-2-methylpentan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 1-Amino-2-methylpentan-2-ol and related compounds involves reactions like condensation and environmentally safe methods in water medium. For instance, aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, which share structural similarities with 1-Amino-2-methylpentan-2-ol, can be synthesized by condensation reactions involving formaldehyde and secondary amines starting from 1-(propylsulfanyl)pentan-2-ol (Dzhafarov et al., 2010). Another method includes the reaction of amines with 1-bromopentanes in water, highlighting an eco-friendly approach (Talybov et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-Amino-2-methylpentan-2-ol and its derivatives is commonly analyzed using spectroscopic methods such as IR, 1H and 13C NMR, and mass spectrometry. These techniques confirm the structure of synthesized compounds, aiding in understanding their chemical behavior and reactivity (Dzhafarov et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 1-Amino-2-methylpentan-2-ol derivatives include antimicrobial activities, highlighting their potential as additives in pharmaceuticals and lubricants. For example, aminomethyloxy derivatives have been tested for their antimicrobial properties, suggesting their utility in medicinal chemistry and industrial applications (Dzhafarov et al., 2010).
Scientific Research Applications
Biofuel Production
1-Amino-2-methylpentan-2-ol and its isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications as biofuels. These isomers are natural by-products of microbial fermentations from amino acid substrates. Metabolic engineering of microbial strains has been developed to increase the production of these isomers, though the current production levels are not yet suitable for industrial applications. This research indicates potential for major breakthroughs in production efficiency for biofuel applications (Cann & Liao, 2009).
Chemical Synthesis and Extraction
The compound has been used in the selective extraction and separation of iron(III) from hydrochloric acid, demonstrating its utility in chemical processes. Iron(III) can be quantitatively extracted using 4-methylpentan-2-ol, showing its importance in specific chemical separation techniques (Gawali & Shinde, 1974).
Flavor and Aroma Studies
1-Amino-2-methylpentan-2-ol derivatives have been identified as potent aroma compounds in food studies. For example, 3-mercapto-2-methylpentan-1-ol, a related compound, was isolated from raw onions and found to contribute significantly to the flavor profile of cooked onions. This research highlights the compound's relevance in the food and flavor industry (Granvogl, Christlbauer, & Schieberle, 2004).
Safety And Hazards
properties
IUPAC Name |
1-amino-2-methylpentan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(2,8)5-7/h8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSELUEZGSGRXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylpentan-2-ol | |
CAS RN |
6969-37-5 | |
Record name | 1-Amino-2-methyl-2-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC68347 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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